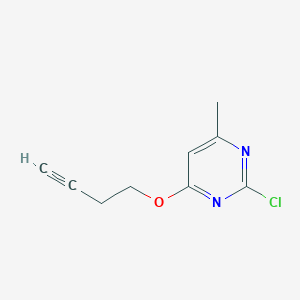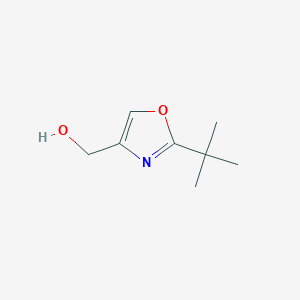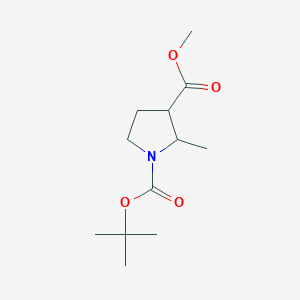
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Descripción general
Descripción
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1781220-56-1 . It has a molecular weight of 264.51 and its IUPAC name is 5-bromo-2-chloro-4,6-dimethylnicotinic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is 1S/C8H7BrClNO2/c1-3-5 (8 (12)13)7 (10)11-4 (2)6 (3)9/h1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 264.51 .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
One notable application of compounds related to 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is in the synthesis of intermediates for new insecticides. For example, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is an important intermediate in the synthesis of chlorantraniliprole, a new class of insecticide. This synthesis involves several steps starting from 2,3-dichloropyridine, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, resulting in a product with a 41.3% yield. This method offers advantages in terms of simplicity, speed, and purity due to the aqueous layer extraction of impurities (Niu Wen-bo, 2011).
Metal-Bearing Pyrimidines
Another research direction involves the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. These compounds are synthesized from dibromo-trifluoromethyl pyrimidines through halogen/metal permutation followed by carboxylation, leading to high yields of the corresponding 5-carboxylic acids. This approach demonstrates the stability and reactivity of pyrimidyllithium species when flanked by electron-withdrawing groups, offering pathways for synthesizing various functionalized pyrimidines (M. Schlosser, O. Lefebvre, L. Ondi, 2006).
Cocrystal Formation
Research into cocrystals involving carboxylic acids and pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, reveals insights into molecular interactions and crystal engineering. These studies focus on the formation of cocrystals with different carboxylic acids, exploring the hydrogen bonding patterns and the impact of protonation sites on cation formation. Such research contributes to our understanding of solid-state chemistry and the design of molecular materials with desired properties (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, J. Wikaira, 2018).
Propiedades
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQHVRACIFPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)



![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)
propylamine](/img/structure/B1381508.png)



